molecular formula C10H12N2O4 B2723628 methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate CAS No. 1006483-29-9

methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Cat. No. B2723628
CAS RN: 1006483-29-9
M. Wt: 224.216
InChI Key: JHTOCGNQCHUZNK-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives have been studied for their potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate” are not available, pyrazole derivatives are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For a related compound, 1-(3-Methyl-1H-pyrazol-4-yl)ethanone, the molecular formula is C6H8N2O .


Chemical Reactions Analysis

The chemical reactions of pyrazole derivatives can vary widely depending on the specific structure of the compound. For example, 1-Methyl-4-pyrazole boronic acid is involved in several reactions as a reagent for the preparation of aminothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For a related compound, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, the density is 1.1±0.1 g/cm3, the boiling point is 306.1±25.0 °C at 760 mmHg, and the molar refractivity is 48.8±0.5 cm3 .

Scientific Research Applications

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. For a related compound, topramezone, the hazard statements include "May damage the unborn child. Very toxic to aquatic life. Very toxic to aquatic life with long-lasting effects" .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their potential applications in various fields, including medicinal chemistry . Future research may focus on developing new synthesis methods, studying the biological activity of these compounds, and optimizing their properties for specific applications.

properties

IUPAC Name

methyl 4-(1-ethylpyrazol-4-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-12-6-7(5-11-12)8(13)4-9(14)10(15)16-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTOCGNQCHUZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

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